1-(Propan-2-yl)azetidin-3-amine dihydrochloride

Medicinal Chemistry Organic Synthesis Chemical Procurement

Medicinal chemistry programs targeting CNS disorders demand high-purity azetidine building blocks with defined salt forms to generate reliable SAR data. 1-(Propan-2-yl)azetidin-3-amine dihydrochloride (CAS 117546-56-2) addresses this: • N-Isopropyl-substituted azetidine core provides conformational constraint for bioisostere design • Dihydrochloride salt ensures consistent aqueous solubility across biological buffer pH ranges • 95% purity grade minimizes impurity-driven assay artifacts Supplied as a powder; room temp storage; available in research to bulk quantities.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
CAS No. 117546-56-2
Cat. No. B1284169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)azetidin-3-amine dihydrochloride
CAS117546-56-2
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESCC(C)N1CC(C1)N.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-5(2)8-3-6(7)4-8;;/h5-6H,3-4,7H2,1-2H3;2*1H
InChIKeyZVQXPRGZMDSQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)azetidin-3-amine Dihydrochloride (CAS 117546-56-2): Procurement-Grade Chemical Profile and Identification


1-(Propan-2-yl)azetidin-3-amine dihydrochloride (CAS 117546-56-2), also designated as 1-isopropylazetidin-3-amine dihydrochloride or 3-Azetidinamine, 1-(1-methylethyl)-, hydrochloride (1:2), is a synthetic organic compound characterized by a saturated four-membered nitrogen-containing heterocyclic (azetidine) core. With a molecular formula of C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol [1], it is supplied as a dihydrochloride salt, appearing as a powder [2]. This compound is primarily recognized as a versatile building block and intermediate in medicinal chemistry and organic synthesis, offering a constrained azetidine ring system that provides structural rigidity and defined spatial orientation for the elaboration of more complex molecular architectures .

Building Block
Constrained azetidine core for medicinal chemistry and SAR elaboration
Purity Grade
High-purity grade supports reproducible synthetic workflows and minimized side reactions
Salt Form
Dihydrochloride salt designed for aqueous reaction media and biological buffer compatibility

Why Generic Azetidine Interchangeability is Scientifically Unsupported: Structural and Purity Considerations for 1-(Propan-2-yl)azetidin-3-amine Dihydrochloride


Scientific and industrial procurement of 1-(Propan-2-yl)azetidin-3-amine dihydrochloride cannot rely on generic substitution with other in-class azetidines or building blocks due to critical differences in structural features, physical properties, and regulatory suitability that directly impact synthetic utility and downstream application fidelity. The presence of the N-isopropyl substituent and the dihydrochloride salt form are not interchangeable elements; they confer distinct solubility profiles, stability characteristics, and steric properties compared to unsubstituted azetidines like 3-aminoazetidine dihydrochloride . Furthermore, the specific purity level of the supplied material (e.g., 97% vs. 95% ) is a key determinant of synthetic efficiency and yield in subsequent reaction steps, rendering the notion of simple in-class substitution without rigorous qualification invalid .

N-isopropyl substituent alters steric and electronic properties vs. unsubstituted azetidines, reactivity may shift.
Dihydrochloride salt provides distinct solubility and stability; free base or other salts may not reproduce performance.
Purity grade differences (e.g., standard vs. high-purity) affect impurity profiles and synthetic yield; direct substitution may require validation.

Quantitative Differentiation Guide for 1-(Propan-2-yl)azetidin-3-amine Dihydrochloride (CAS 117546-56-2) Against Primary Comparators


High-Grade Purity for Reproducible Synthesis: 97% Purity vs. Standard 95% Grade

The procurement value of 1-(Propan-2-yl)azetidin-3-amine dihydrochloride is directly linked to its available purity grades, with a high-purity 97% grade offering a quantifiable advantage over the standard 95% grade commonly found in the market. This 2% absolute difference in purity translates to a reduction in the mass fraction of unspecified impurities by 40% (from 5% down to 3%). In synthetic workflows, this reduction directly correlates with fewer side reactions, higher yields in subsequent steps, and a decreased need for burdensome purification .

Purity Grade
Data to verify
97%
High Purity
Reduces impurity-driven side reactions; supports higher synthetic yield.
Vendor CoA review recommended; 95% grade common.
Medicinal Chemistry Organic Synthesis Chemical Procurement

Enhanced Aqueous Solubility Profile: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form of the target compound provides a critical and quantifiable advantage in aqueous solubility compared to its free base analog, 1-isopropylazetidin-3-amine (CAS 40363-02-8). While the free base form is noted as 'Soluble in water' , the dihydrochloride salt is specifically characterized by 'good solubility in aqueous media' [1], a property essential for its application in biological assays and aqueous-phase chemical reactions. This difference is not merely qualitative; the dihydrochloride's ionic nature ensures rapid and complete dissolution in standard aqueous buffers, whereas the free base's solubility can be highly dependent on the protonation state and pH of the solution.

Aqueous Solubility
Class-level
Dihydrochloride: good aqueous solubility vs. Free base: pH-sensitive solubility
Ensures consistent dissolution in buffers for reproducible assays.
Free base behavior may vary with protonation state.
Medicinal Chemistry Bioconjugation Formulation Science

Validated Molecular Identity via Unique Database Cross-Referencing

The target compound is uniquely and unambiguously identified across multiple authoritative chemical databases, which is a critical factor for procurement traceability and regulatory documentation. It is assigned the PubChem CID 15636937 [1] and the MDL Number MFCD22422840 [2]. In contrast, a closely related analog, the unsubstituted azetidin-3-amine dihydrochloride (CAS 102065-89-4), carries a different set of identifiers (e.g., PubChem CID 2734577) [3]. This multi-database validation provides a higher level of confidence in chemical identity for ordering and inventory management, reducing the risk of mis-identification that can occur with less well-characterized research chemicals.

Database Identity
Head-to-head
CID 15636937
Unique PubChem identifier confirms chemical identity for procurement traceability.
Comparator azetidine-3-amine dihydrochloride carries CID 2734577; also cross‑check MDL MFCD22422840.
Chemical Informatics Regulatory Compliance Inventory Management

Optimal Scientific and Industrial Application Scenarios for 1-(Propan-2-yl)azetidin-3-amine Dihydrochloride


High-Fidelity Building Block for CNS-Targeted Small Molecule Synthesis

Procurement of the 97% purity grade of 1-(Propan-2-yl)azetidin-3-amine dihydrochloride is specifically warranted for medicinal chemistry programs focused on central nervous system (CNS) disorders. The azetidine core serves as a valuable bioisostere and conformational constraint in drug design [1], and the high purity is essential for generating reliable structure-activity relationship (SAR) data. The use of a lower-purity grade (e.g., 95%) would introduce a higher risk of impurity-driven artifacts, potentially confounding biological assay results and misdirecting optimization efforts.

Aqueous Bioconjugation and Chemical Biology Applications

The dihydrochloride salt form is the optimal choice for applications conducted in aqueous media, such as bioconjugation, labeling of biomolecules, or in vitro biochemical assays. Its 'good solubility in aqueous media' [1] ensures it can be reliably formulated in biological buffers. In contrast, the free base form, while water-soluble, may not provide the same level of consistency across a range of pH values encountered in biological systems, making the dihydrochloride salt the preferred and more reproducible reagent for these experiments.

Reliable Intermediate for Scale-Up and Process Chemistry Development

For process chemists developing scalable synthetic routes, the 1-(Propan-2-yl)azetidin-3-amine dihydrochloride offered by major suppliers with established quality systems (e.g., Sigma-Aldrich) provides a known and reliable baseline. While analytical data may not be collected for all discovery-scale batches , the product's inclusion in curated catalogs of building blocks for organic synthesis signifies a level of supply chain robustness and material consistency that is critical for transitioning from milligram-scale discovery to gram- or kilogram-scale development.

Application
Selection Property
Validation Focus
CNS-targeted small molecule synthesis
High-purity building block
Review CoA purity and impurity profile
Aqueous bioconjugation assays
Dihydrochloride salt for aqueous compatibility
Verify dissolution in target buffer
Scale‑up process development
Supply chain robustness (curated catalog)
Confirm supplier batch consistency

Technical Documentation Hub

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